molecular formula C15H23ClO2 B097525 Alpha-Chloro-3,5,7-Trimethyl-1-Adamantaneacetic Acid CAS No. 16668-45-4

Alpha-Chloro-3,5,7-Trimethyl-1-Adamantaneacetic Acid

Cat. No. B097525
CAS RN: 16668-45-4
M. Wt: 270.79 g/mol
InChI Key: AIPDCMZNOXKOBM-UHFFFAOYSA-N
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Description

Alpha-Chloro-3,5,7-Trimethyl-1-Adamantaneacetic Acid is a unique chemical compound with the linear formula C15H23ClO2 . It has a molecular weight of 270.802 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of Alpha-Chloro-3,5,7-Trimethyl-1-Adamantaneacetic Acid is represented by the linear formula C15H23ClO2 . This indicates that the molecule is composed of 15 carbon atoms, 23 hydrogen atoms, one chlorine atom, and two oxygen atoms .

Scientific Research Applications

Molecular Recognition and Complexation

Molecular recognition studies have demonstrated the versatility of adamantane derivatives in assembling one-dimensional motifs through hydrogen bonding and other interactions. For example, certain adamantane compounds exhibit remarkable adaptability in their conformation to suit the requirements of assembling partners, generating persistently one-dimensional motifs, such as infinite zig-zag ribbons and chains with both metal ions and dicarboxylic acids (Karle, Ranganathan, & Haridas, 1997). Additionally, cycloamylose complexation studies indicate that cyclodextrins form aqueous complexes with adamantane derivatives, suggesting potential applications in therapeutic sequestering agents for these compounds (Gelb, Schwartz, & Laufer, 1983).

Synthetic Methodology and Catalysis

Adamantane derivatives have been utilized in various synthetic methodologies, including the oxidation of adamantane catalyzed by metal complexes. The yield and efficiency of these reactions can be significantly influenced by the structure of the adamantane derivative used (Miyazaki, Satake, & Kobuke, 2008). The synthesis of α-(3-R-1-adamantyl)sulfoacetic acids demonstrates the chemical versatility of adamantane derivatives, highlighting their potential in creating novel compounds with various functionalities (Shmailov, Alimbarova, Vatsouro, Tafeenko, Shokova, & Kovalev, 2012).

Material Science and Polymer Chemistry

In material science, adamantane derivatives have contributed to the development of new materials with low dielectric constants and high thermal stability. For instance, adamantane-based polyimides synthesized from 1,3-bis[4-(4-aminophenoxy)phenyl]adamantane have shown promising properties for applications in electronics, including low dielectric constants and low moisture absorptions (Chern & Shiue, 1997).

Antimicrobial and Anti-inflammatory Activity

Adamantane derivatives have been explored for their biological activities, including antimicrobial and anti-inflammatory properties. The synthesis of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols has revealed compounds with potent antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi (Al-Abdullah, Asiri, Lahsasni, Habib, Ibrahim, & El-Emam, 2014).

Safety And Hazards

The safety data sheet for Alpha-Chloro-3,5,7-Trimethyl-1-Adamantaneacetic Acid is available for free at Echemi.com . It’s important to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

2-chloro-2-(3,5,7-trimethyl-1-adamantyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClO2/c1-12-4-13(2)6-14(3,5-12)9-15(7-12,8-13)10(16)11(17)18/h10H,4-9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPDCMZNOXKOBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)C(C(=O)O)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50297983
Record name chlor(3,5,7-trimethyladamantan-1-yl)essigs
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alpha-Chloro-3,5,7-Trimethyl-1-Adamantaneacetic Acid

CAS RN

16668-45-4
Record name NSC119925
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name chlor(3,5,7-trimethyladamantan-1-yl)essigs
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-CHLORO-3,5,7-TRIMETHYL-1-ADAMANTANEACETIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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